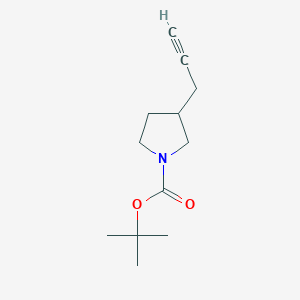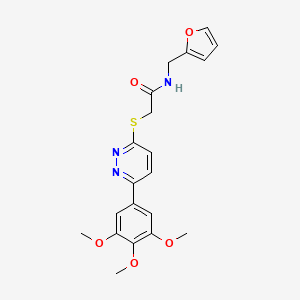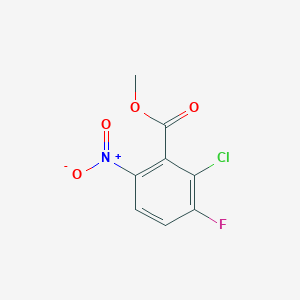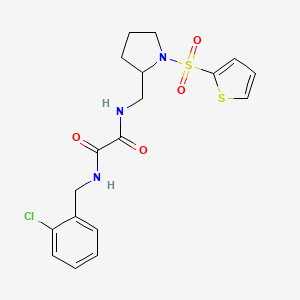
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. It has a molecular formula of C12H19NO2 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a prop-2-ynyl group and a tert-butyl carboxylate group . The molecular weight of the compound is 209.28 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Natural Products
This compound serves as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products are significant due to their potential anticancer, anti-inflammatory, and analgesic properties. The ability to synthesize such compounds with good yield and selectivity is crucial for advancing research in pharmacology and biochemistry.
Antibacterial and Antifungal Applications
Derivatives of this compound have been studied for their antibacterial and antifungal activities . The research indicates moderate activity against several microorganisms, which could be pivotal in developing new antibiotics and antifungal agents.
Chemical Engineering Processes
In chemical engineering, this compound’s properties, such as solubility in organic solvents and stability under various conditions, make it a valuable intermediate in the synthesis of more complex chemical structures . Its role in facilitating various reactions is essential for the development of new materials and chemicals.
Material Science
The compound’s potential use as an intermediate in the synthesis of biologically active molecules positions it as a significant player in material science. It could help in creating new materials with specific biological functions, which can be used in medical devices, sensors, or as part of biomaterials.
Environmental Science
Understanding the stability and reactivity of this compound under different environmental conditions is vital for assessing its environmental impact . This knowledge is crucial for ensuring safe manufacturing processes and for the development of sustainable chemical practices.
Biochemistry Research
In biochemistry, the compound is used to study the synthesis pathways of various biologically active molecules . It helps in understanding the complex interactions within biological systems and can lead to discoveries of new drugs or treatments.
Wirkmechanismus
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.
Eigenschaften
IUPAC Name |
tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWHIAYSRTQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate | |
CAS RN |
1207840-16-1 | |
| Record name | tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)




![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)
![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)
